

SNAP 94847: Application Notes and Protocols for Behavioral Studies

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Compound of Interest		
Compound Name:	SNAP 94847 hydrochloride	
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of SNAP 94847, a selective melanin-concentrating hormone receptor 1 (MCHR1) antagonist, in various behavioral studies. This document includes detailed protocols and dosage recommendations based on preclinical research.

Introduction

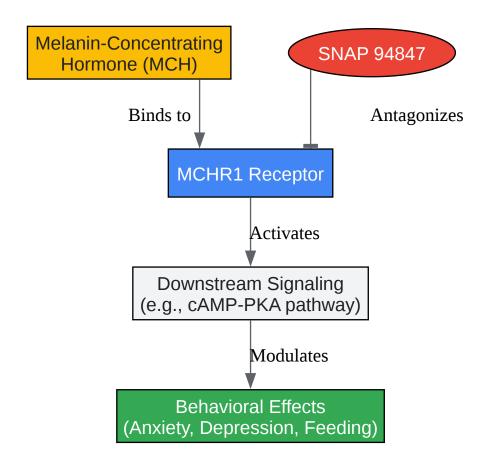
SNAP 94847 is a potent and selective antagonist of the melanin-concentrating hormone receptor 1 (MCHR1), with a Ki of 2.2 nM and a Kd of 530 pM.[1][2] It demonstrates high selectivity over other receptors, including the α1A-adrenergic and D2 dopamine receptors.[2] As MCH is a hypothalamic neuropeptide involved in regulating mood, food intake, and energy balance, its antagonist, SNAP 94847, has been investigated for its potential anxiolytic, antidepressant, and anorectic effects.[3][4] In vivo studies have shown that SNAP 94847 is orally active and can increase neurogenesis in the dentate gyrus.[2]

Mechanism of Action

SNAP 94847 exerts its effects by blocking the binding of the endogenous ligand, melanin-concentrating hormone (MCH), to the MCHR1. This antagonism modulates downstream signaling pathways, influencing various physiological and behavioral processes. The MCH/MCHR1 system is known to interact with other neurotransmitter systems, including the



dopaminergic system, which is implicated in the therapeutic effects of some antidepressant medications.[5][6]



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Caption: Signaling pathway of SNAP 94847.

Recommended Dosages for Behavioral Studies

The appropriate dosage of SNAP 94847 can vary depending on the animal model, the specific behavioral paradigm, and the route of administration. The following tables summarize dosages used in published research.

Table 1: SNAP 94847 Dosages in Mice



Behavioral Test	Strain	Route of Administrat ion	Dosage	Treatment Duration	Key Findings
Novelty Suppressed Feeding (NSF)	129S6/SvEvT ac	Oral (p.o.)	Not specified	Acute (1 h) and Chronic (28 days)	Anxiolytic/anti depressant- like effect
Light/Dark Paradigm (L/D)	BALB/cJ	Oral (p.o.)	20 mg/kg	Acute (1 h) and Chronic (28 days)	Increased time in the light compartment
Forced Swim Test (FST)	BALB/cJ	Oral (p.o.)	Not specified	Acute and Chronic	No effect observed
Locomotor Activity (in response to quinpirole)	BALB/c	Oral (in drinking water)	20 mg/kg/day	Chronic (7 and 21 days)	Increased quinpirole- induced locomotor activity[5][6]
Locomotor Activity (in response to quinpirole)	CD-1	Oral (in drinking water)	20 mg/kg/day	Chronic (21 days)	No modification of quinpirole response[5] [6]

Table 2: SNAP 94847 Dosages in Rats



Behavioral Test	Strain	Route of Administrat ion	Dosage	Treatment Duration	Key Findings
Food- Reinforced Operant Responding	Long-Evans	Intraperitonea I (i.p.)	3, 10, 30 mg/kg	Acute	Decreased number of pellets earned at the highest dose[7]
Reinstatemen t of Food Seeking (MCH- induced)	Long-Evans	Intraperitonea I (i.p.)	30 mg/kg	Acute	Decreased MCH-induced reinstatement of food seeking[8][7]
Locomotor Activity (in response to quinpirole)	Sprague- Dawley	Oral (in drinking water)	20 mg/kg/day	Chronic (2 weeks)	Increased quinpirole- induced locomotor activity[5]
Open Field Test	Wistar	Intranasal	20 μg (1 mg/mL solution)	Acute (15 min prior)	Increased exploratory and locomotor behavior[9]
Elevated Plus Maze	Wistar	Intranasal	20 μg (1 mg/mL solution)	Acute (15 min prior)	Decreased time in closed arms[9]
Porsolt Forced Swim Test	Wistar	Intranasal	20 μg (1 mg/mL solution)	Acute (15 min prior)	Decreased immobility time[9]
Resident- Intruder Test	Wistar	Intranasal	20 μg (1 mg/mL solution)	Acute (15 min prior)	Reduced defensive behavior[9]



Experimental Protocols Food-Reinforced Operant Responding in Rats

This protocol is designed to assess the effect of SNAP 94847 on the motivation to work for a palatable food reward.

Materials:

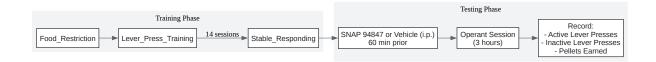
- Standard operant conditioning chambers with two levers and a pellet dispenser
- High-fat food pellets (e.g., 35% fat)
- SNAP 94847
- Vehicle (e.g., 20% 2-hydroxypropyl-β-cyclodextrin)
- Male Long-Evans rats, food-restricted (e.g., 16 g/day of standard chow)

Procedure:

- Training:
 - Train food-restricted rats to press a designated "active" lever for high-fat food pellets on a fixed-ratio schedule (e.g., FR1, one press yields one pellet) during daily sessions (e.g., 3 hours) for a set number of sessions (e.g., 14 sessions).
 - The other lever is designated as "inactive" and has no programmed consequences.
- Drug Administration:
 - Dissolve SNAP 94847 in the vehicle to the desired concentrations (e.g., 3, 10, 30 mg/kg).
 - Administer SNAP 94847 or vehicle via intraperitoneal (i.p.) injection 60 minutes before the test session.[8]
- Testing:



- Place the rats in the operant chambers and record the number of active and inactive lever presses, and pellets earned over the session.
- A within-subjects design can be used where each rat receives each dose of SNAP 94847 and vehicle in a counterbalanced order, with washout periods between drug administrations.



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Caption: Experimental workflow for food-reinforced operant responding.

Light/Dark Paradigm in Mice

This test is used to assess anxiety-like behavior in mice.

Materials:

- Light/dark box apparatus (a box divided into a brightly lit compartment and a dark compartment)
- SNAP 94847
- Vehicle
- Male BALB/cJ mice

Procedure:

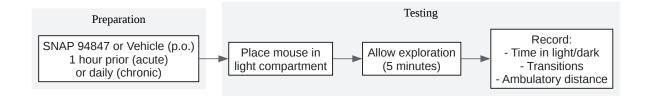
Drug Administration:



- Prepare SNAP 94847 at the desired concentration (e.g., 20 mg/kg).
- Administer SNAP 94847 or vehicle orally (p.o.) 1 hour before testing for acute studies.[3]
 For chronic studies, administer daily for the specified duration (e.g., 28 days).[3]

Testing:

- Place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
- Allow the mouse to explore the apparatus for a set period (e.g., 5 minutes).
- Record the time spent in the light and dark compartments, the number of transitions between compartments, and total ambulatory distance using an automated tracking system.



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Caption: Experimental workflow for the light/dark paradigm.

Pharmacokinetics

In rats, an oral dose of 10 mg/kg of SNAP 94847 resulted in good bioavailability (59%) and a half-life of 5.2 hours.[1] Intraperitoneal injections of doses up to 30 mg/kg achieve significant brain penetration within 60 minutes.[8] These doses are estimated to result in 30-90% MCH1 receptor occupancy in the rat brain.[8]

Conclusion







SNAP 94847 is a valuable pharmacological tool for investigating the role of the MCH1 receptor in various behavioral processes. The provided dosage tables and protocols offer a starting point for designing in vivo studies. Researchers should carefully consider the specific research question, animal model, and behavioral paradigm to determine the optimal experimental design.

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